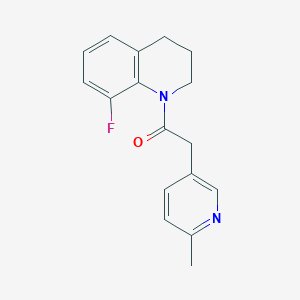
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in various biological processes.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone in lab experiments is its high potency and specificity. It can be used in small quantities to achieve the desired effect. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for research on 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Exploration of its potential use as a fluorescent probe for detecting other biomolecules.
4. Investigation of its potential use in combination with other drugs for the treatment of various diseases.
5. Development of new formulations and delivery methods to improve its bioavailability and reduce toxicity.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its high potency and specificity make it an attractive candidate for further investigation. However, its potential toxicity and side effects need to be carefully monitored to ensure its safe use in lab experiments. Future research on this compound is expected to yield valuable insights into its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone involves the reaction of 8-fluoro-3,4-dihydroquinoline-1-carbaldehyde with 3-amino-6-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 100-120°C. The resulting product is then purified through column chromatography or recrystallization.
Scientific Research Applications
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-12-7-8-13(11-19-12)10-16(21)20-9-3-5-14-4-2-6-15(18)17(14)20/h2,4,6-8,11H,3,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWKOBDDGNGUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)N2CCCC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

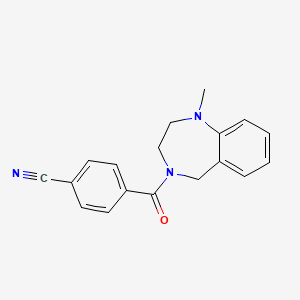
![(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
![3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea](/img/structure/B7572962.png)
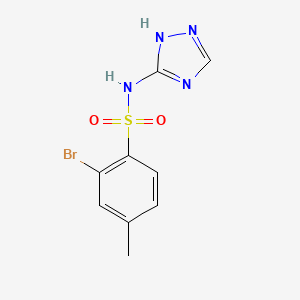
![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
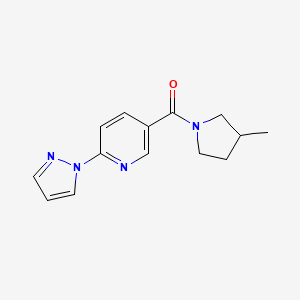
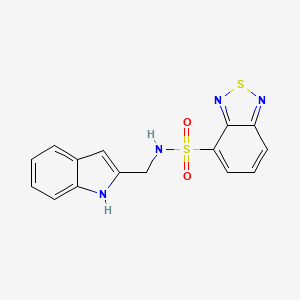
![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)